Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate
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Overview
Description
Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C10H8BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and cyanomethylation. One common method involves the bromination of 3-(cyanomethyl)pyridine-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Reduction: Formation of 5-amino-3-(cyanomethyl)pyridine-2-carboxylate.
Oxidation: Formation of 5-bromo-3-(cyanomethyl)pyridine-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various biochemical pathways, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate can be compared with similar compounds such as:
Ethyl 5-bromo-3-methylpyridine-2-carboxylate: Lacks the cyanomethyl group, which may affect its reactivity and applications.
Ethyl 5-bromo-3-(aminomethyl)pyridine-2-carboxylate: Contains an aminomethyl group instead of a cyanomethyl group, potentially altering its biological activity.
Ethyl 5-chloro-3-(cyanomethyl)pyridine-2-carboxylate: Substitution of bromine with chlorine may influence its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 5-bromo-3-(cyanomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(3-4-12)5-8(11)6-13-9/h5-6H,2-3H2,1H3 |
InChI Key |
HWBSNGKKDLKSBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Br)CC#N |
Origin of Product |
United States |
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